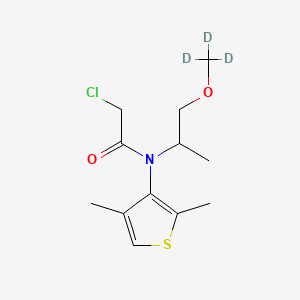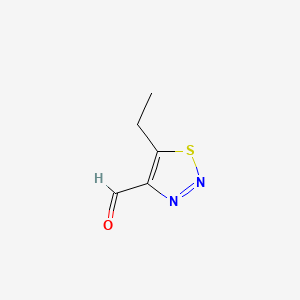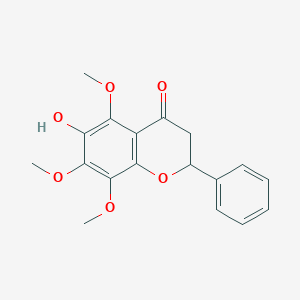
异肽素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopedicin is a bioactive flavanone derived from the Chinese medicinal herb Fissistigma oldhamii. It is known for its potent inhibitory effects on superoxide anion production in activated human neutrophils. The compound has a molecular formula of C18H18O6 and a molecular weight of 330.33 g/mol .
科学研究应用
Isopedicin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Isopedicin primarily targets Phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cells .
Mode of Action
Isopedicin interacts with its target, PDE, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP in cells . The elevated cAMP levels then enhance the activity of Protein Kinase A (PKA), a key enzyme involved in multiple cellular processes .
Biochemical Pathways
The inhibition of PDE by Isopedicin affects the cAMP-PKA pathway . Under normal conditions, PDE breaks down cAMP, thus regulating its levels within the cell . When isopedicin inhibits pde, camp levels rise, leading to the activation of pka . PKA then phosphorylates various proteins, altering their activity and ultimately affecting numerous cellular processes .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for understanding its bioavailability and therapeutic potential
Result of Action
The primary result of Isopedicin’s action is the potent and concentration-dependent inhibition of superoxide anion (O2 U?) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated cells . This suggests that Isopedicin may have significant anti-inflammatory effects, as the superoxide anion is a reactive oxygen species that contributes to inflammation .
准备方法
Synthetic Routes and Reaction Conditions: Isopedicin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of hydriodic acid on pedicellin, pedicin, and pedicinin to yield isopedicin . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of isopedicin involves the extraction of the compound from the plant Fissistigma oldhamii. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity isopedicin. The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals .
化学反应分析
Types of Reactions: Isopedicin undergoes various chemical reactions, including:
Oxidation: Isopedicin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of isopedicin can yield dihydropedicinin, a related flavanone.
Substitution: Isopedicin can undergo substitution reactions, particularly involving hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and hydriodic acid are used.
Substitution: Reagents like dimethyl sulfate and diazomethane are employed for methylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropedicinin.
Substitution: Methylated flavanone derivatives.
相似化合物的比较
Isopedicin is unique among flavanones due to its specific inhibitory effects on superoxide anion production and its potent anti-inflammatory properties. Similar compounds include:
Theobromine: A xanthine alkaloid with bronchodilator and vasodilator properties.
Doxofylline: A methylxanthine derivative used in asthma treatment.
Apremilast: A potent PDE4 inhibitor with anti-inflammatory activities.
Theophylline: A methylxanthine derivative with diuretic and bronchodilator activities.
Icariin: A flavonol glycoside that inhibits PDE5 and PDE4 activity.
Isopedicin stands out due to its specific molecular targets and pathways, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Isopedicin?
A1: Isopedicin is a bioactive component found in the Chinese medicinal herb Fissistigma oldhamii. Research suggests that it acts as a potent inhibitor of superoxide anion production in activated human neutrophils. [] This suggests a potential role for Isopedicin in modulating inflammatory responses.
Q2: Are there any other known biological activities of Isopedicin or related compounds?
A2: While the provided abstracts don't offer specific details about Isopedicin's structure or related compounds, one abstract mentions the "nuclear oxidation in flavones and related compounds." [] This suggests that Isopedicin might belong to the flavone class of compounds or possess structural similarities. Flavones are known for their antioxidant and anti-inflammatory properties. Further investigation is needed to confirm if Isopedicin shares these activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

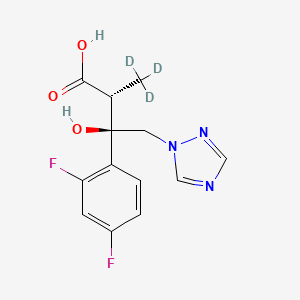
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
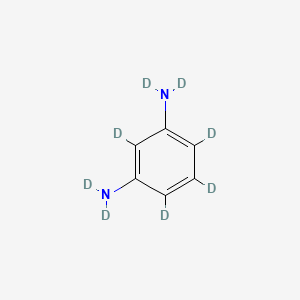
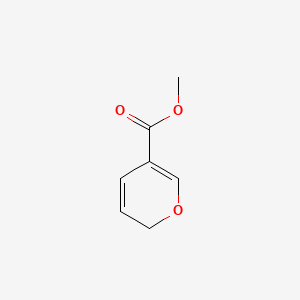
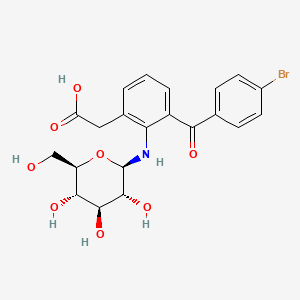
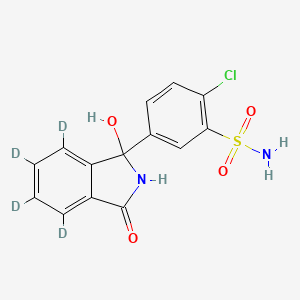
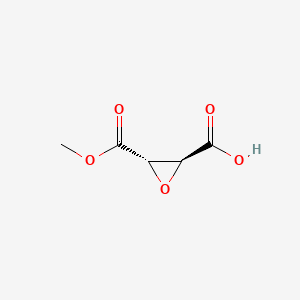
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)
